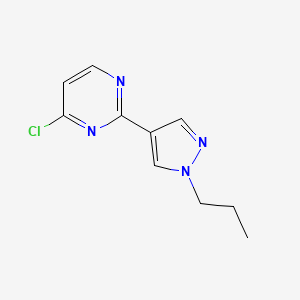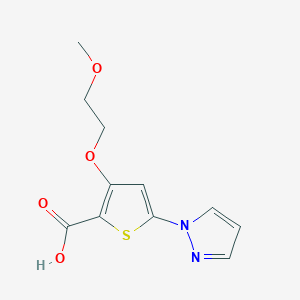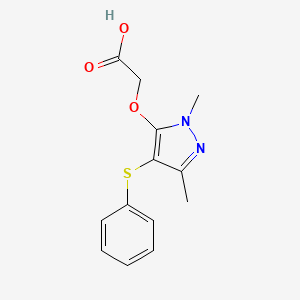
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of a dioxidotetrahydrothiopyran ring and a triazole ring
Méthodes De Préparation
The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, where an azide and an alkyne react to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a similar dioxidotetrahydrothiopyran ring but lacks the triazole ring and carboxylic acid group.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound also contains the dioxidotetrahydrothiopyran ring but has a methyl ester group instead of the triazole and carboxylic acid groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11N3O4S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
1-(1,1-dioxothian-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c12-8(13)7-5-11(10-9-7)6-1-3-16(14,15)4-2-6/h5-6H,1-4H2,(H,12,13) |
Clé InChI |
WMISLIOJUHLFTC-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1N2C=C(N=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)






![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)



